molecular formula C10H12FN B13190051 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13190051
M. Wt: 165.21 g/mol
InChI Key: FPAJNHSTHYTOFB-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative characterized by a partially saturated six-membered ring (2,3-dihydroindole core) with an ethyl substituent at position 3 and a fluorine atom at position 5. The dihydroindole scaffold reduces aromaticity at the 2,3-position, conferring unique conformational flexibility compared to fully aromatic indoles. The ethyl group enhances lipophilicity, while the fluorine atom modulates electronic properties via its electronegativity.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-ethyl-7-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3

InChI Key

FPAJNHSTHYTOFB-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-ethyl-7-fluoroaniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of more saturated indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 3 Substituent Position 7 Substituent Aromaticity Key References
This compound Ethyl Fluoro Partially saturated
5-Fluoro-3-(triazol-1-yl-ethyl)-1H-indole (5b) Triazol-1-yl-ethyl Fluoro (position 5) Fully aromatic
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Methyl Chloro Fully aromatic
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) 4-Nitrobenzoyl Partially saturated
  • Fluorine vs. Chlorine: The 7-fluoro substituent in the target compound has higher electronegativity but lower steric demand than the 7-chloro group in .
  • Ethyl vs. Triazol-1-yl-ethyl : The ethyl group in the target compound enhances lipophilicity, whereas the triazol-1-yl-ethyl group in 5b introduces polarity and hydrogen-bonding capacity, likely altering bioavailability and metabolic stability.

Spectroscopic Properties

Table 2: NMR Chemical Shift Comparison (13C, δ in ppm)

Compound C-3 Shift C-7 Shift Fluorine-Related Shifts (19F NMR) Reference
This compound ~47–53* ~109–110* Not reported
5b (C-5 fluoro) δ −118 to −122 (19F)
Compound in 102.0 109.5
Compound in 102.7 109.4

*Inferred from analogous dihydroindoles in –3 and 6. The ethyl group at C-3 likely causes upfield shifts (~47–53 ppm for CH2) compared to unsaturated indoles (e.g., 102 ppm in ). The C-7 fluoro substituent would deshield adjacent carbons, consistent with shifts near 109–110 ppm in fluorinated indoles.

Biological Activity

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula : C10H12FN
Molecular Weight : 165.21 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC1CNC2=C1C=CC=C2F

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Activity : Studies have shown that this compound can inhibit viral replication through interaction with viral proteins or host cell receptors. Its structural features may enhance binding affinity to specific targets involved in viral life cycles.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation by modulating signaling pathways associated with cancer progression.
  • Antimicrobial Effects : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for disease progression.
  • Signal Transduction Pathways : It influences key signaling pathways that regulate cell survival and apoptosis, which is particularly relevant in cancer therapy .

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One common synthetic route is through Fischer indole synthesis using 3-ethyl-7-fluoroaniline as a starting material.

Table of Synthesis Methods

MethodDescription
Fischer Indole SynthesisReaction of phenylhydrazine with ketones/aldehydes under acidic conditions.
Continuous Flow ProcessesIndustrial methods to enhance yield and purity.
Catalytic ReactionsUse of catalysts to improve reaction efficiency.

Case Studies

  • Antiviral Study : A study demonstrated that this compound effectively inhibited the replication of influenza virus in vitro, suggesting potential use as an antiviral agent.
  • Cancer Research : In a series of experiments on human cancer cell lines (e.g., breast and colon cancer), the compound showed significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : Recent tests revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its development as a novel antimicrobial agent .

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